Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
Overview
Description
Scientific Research Applications
Synthesis Techniques and Applications : One study discusses the synthesis of a compound related to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, highlighting the importance of intermolecular interactions in crystal structures, which is crucial in material science and pharmaceutical research (Li et al., 2009).
Chemical Synthesis and Modifications : Another study focuses on the synthesis of similar compounds, demonstrating the role of different catalysts and reaction conditions. This research is significant in organic chemistry and industrial applications (Cheng Qing-rong, 2011).
Facile Synthesis Methods : A different paper provides insights into an efficient synthesis method for a related compound, highlighting the potential for scalable production which is vital for industrial and pharmaceutical applications (Inoue et al., 2014).
Labelled Compound Synthesis : Research on the synthesis of labelled methylmalonic and propionic acids, related to the compound , underlines the importance of these methods in tracking and analyzing biochemical pathways (Allevi et al., 1999).
Synthesis and Properties : Another study on the synthesis of ethyl 3,3,3-trifluoropropanoate, a compound similar to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, sheds light on the properties and potential applications of such compounds in various fields (Molines & Wakselman, 1987).
Chemical Reactions and Catalysts : A paper discusses the use of Bronsted acid ionic liquids in catalyzing methoxycarbonylation reactions, relevant to understanding the reactivity and applications of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 in organic synthesis (García-Suárez et al., 2014).
Synthesis and Electrochemical Reduction : The study of the electrochemical reduction of a bromo-propargyloxy ester presents insights into the reaction mechanisms and potential for electrochemical applications of similar compounds (Esteves et al., 2003).
properties
IUPAC Name |
ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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